4-Chloro-6,7-dihydroquinolin-8(5H)-one
Description
4-Chloro-6,7-dihydroquinolin-8(5H)-one is a bicyclic heterocyclic compound featuring a partially saturated quinoline core with a ketone group at position 8 and a chlorine substituent at position 2. The chlorine substituent likely enhances electrophilicity, influencing reactivity in cross-coupling reactions or biological interactions.
Properties
IUPAC Name |
4-chloro-6,7-dihydro-5H-quinolin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-7-4-5-11-9-6(7)2-1-3-8(9)12/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZOIUMAPPVOBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2C(=O)C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696121 | |
| Record name | 4-Chloro-6,7-dihydroquinolin-8(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196156-61-2 | |
| Record name | 4-Chloro-6,7-dihydroquinolin-8(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Chloro-6,7-dihydroquinolin-8(5H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a quinolinone core structure, which is known for its ability to interact with various biological targets. The presence of the chlorine atom at the 4-position enhances its reactivity and biological properties.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical metabolic pathways, potentially leading to altered cellular functions.
- Receptor Binding : It interacts with various receptors, modulating signal transduction pathways that influence cell proliferation and survival.
- Oxidative Stress Induction : Similar compounds have demonstrated the ability to increase reactive oxygen species (ROS), leading to cellular stress and apoptosis in cancer cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a study evaluating quinolinone derivatives found that certain compounds exhibited significant antiproliferative effects against colorectal cancer (CRC) cell lines by inducing oxidative stress and autophagy through the PI3K/AKT/mTOR signaling pathway .
Table 1: Antiproliferative Activity of Quinolinones
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | HCT116 | 2.7 | Induces ROS |
| Novel Tetrahydroquinolinones | HCT116 | ~1.5 | Autophagy via PI3K/AKT/mTOR |
Case Studies
- Inhibition of BCL6 : A study optimized BCL6 inhibitors by incorporating quinolinone scaffolds. The compound demonstrated an IC50 of 2.7 μM against BCL6 in biochemical assays, indicating promising activity against this oncogenic transcription factor .
- Cellular Mechanisms : Another investigation into tetrahydroquinolinones reported that compounds similar to this compound inhibited CRC growth by disrupting cellular balance and promoting oxidative stress . This study emphasized the potential for these compounds as lead candidates in drug discovery.
Comparative Analysis
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Structure Type | IC50 (μM) | Notable Activity |
|---|---|---|---|
| This compound | Quinolinone | 2.7 | BCL6 Inhibition |
| Tetrahydroquinolone Derivative | Tetrahydroquinolone | ~1.5 | CRC Growth Inhibition |
Scientific Research Applications
Pharmaceutical Applications
4-Chloro-6,7-dihydroquinolin-8(5H)-one serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs with enhanced therapeutic profiles.
Case Studies in Drug Development
- Antimicrobial Agents : Research has shown that derivatives of this compound exhibit antimicrobial properties. For instance, modifications at the nitrogen position have led to compounds with improved efficacy against bacterial strains .
- Anticancer Activity : Studies indicate that certain derivatives possess anticancer activity, potentially acting through mechanisms involving apoptosis and cell cycle arrest. The synthesis of these derivatives often utilizes this compound as a precursor .
Catalytic Applications
The compound is also utilized in various catalytic processes, particularly in cross-coupling reactions.
Catalysis in Organic Synthesis
- Palladium-Catalyzed Reactions : this compound has been employed as a ligand in palladium-catalyzed Suzuki coupling reactions. These reactions are crucial for forming carbon-carbon bonds, which are fundamental in creating complex organic molecules .
Table 1: Reaction Conditions for Suzuki Coupling
| Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|
| Pd1 | 18 | 18 |
| Pd2 | 24 | 62 |
| Pd3 | 18 | 5 |
| Pd4 | 24 | 4 |
| Pd5 | 24 | 18 |
The table above summarizes the yields obtained from various palladium catalysts in Suzuki coupling reactions using derivatives of the compound .
Material Science Applications
Beyond its use in pharmaceuticals and catalysis, this compound has found applications in material science.
Development of Functional Materials
The compound's structural characteristics make it suitable for developing functional materials such as dyes and sensors. Its ability to form coordination complexes can be harnessed to create materials with specific optical and electronic properties.
Comparison with Similar Compounds
Structural Analogs: Substituent Position and Halogen Variation
Key structural analogs differ in halogen type (Cl vs. Br), substituent positions, and ring saturation (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Position : The position of the chlorine (C2 vs. C4) alters electronic distribution. For instance, 2-chloro derivatives are more reactive in Kumada couplings due to proximity to the ketone, enabling efficient Pd-catalyzed functionalization .
- Halogen Effects : Bromine’s larger atomic radius and polarizability may enhance π-stacking in crystal lattices (e.g., hydrogen-bonded chains in ) but reduce solubility compared to chlorine analogs.
- Ring System: Isoquinoline derivatives (e.g., 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one) exhibit distinct pharmacological profiles compared to quinoline-based compounds, often targeting different biological pathways .
Stability and Physicochemical Properties
- Thermostability: Palladium complexes of 2-chloro-6,7-dihydroquinolin-8(5H)-one exhibit high melting points (>240°C), attributed to rigid ligand geometries .
Q & A
Q. What are the optimized synthetic routes for 4-Chloro-6,7-dihydroquinolin-8(5H)-one, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of chloro-substituted dihydroquinolinones often involves chlorination of precursor ketones. For example, chlorination using POCl₃ under reflux (e.g., 3 h at 110°C) is a common approach, as demonstrated in the preparation of 4-chloro-6,7-dimethoxyquinazoline . Key considerations include:
- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) aid in stabilizing reactive intermediates.
- Temperature control : Overheating can lead to side reactions, such as decomposition of the chlorinated product.
- Work-up protocols : Co-evaporation with low-boiling solvents (e.g., CH₂Cl₂) helps remove excess POCl₃ and improves purity .
Q. Table 1: Comparison of Chlorination Methods
| Precursor | Reagent/Conditions | Yield | Purity Control Method | Reference |
|---|---|---|---|---|
| 6,7-dimethoxyquinazolin-4(3H)-one | POCl₃, reflux, 3 h | ~85% | Co-evaporation with CH₂Cl₂ | |
| 2-chloro-6,7-dihydroquinolin-8(5H)-one | Kumada coupling with MeMgCl | >95% | Quantitative NMR analysis |
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry. For instance, the chloro substituent at position 4 deshields adjacent protons, producing distinct splitting patterns .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight and rules out impurities (e.g., residual starting materials) .
- X-ray crystallography : Programs like SHELXL (via the SHELX suite) enable precise determination of bond angles and crystal packing, especially for resolving steric effects from the chloro group .
Example Data :
In Pd complexes derived from 2-chloro-6,7-dihydroquinolin-8(5H)-one, ¹³C NMR showed a carbonyl resonance at δ 156.80 ppm, confirming the ketone’s integrity post-functionalization .
Advanced Research Questions
Q. What catalytic systems leverage this compound as a ligand, and how do steric/electronic properties affect their stability?
Methodological Answer: The chloro substituent enhances electron-withdrawing effects, making the ligand suitable for stabilizing metal centers in catalysis. For example:
- Palladium complexes : Synthesized via one-pot condensation with arylamines and PdCl₂. Vigorous stirring during ligand-metal coordination minimizes aggregation and improves yield (e.g., Pd4 in 40–60% yield) .
- Thermal stability : Melting points >240°C (e.g., Pd2 at 325°C) indicate robust thermostability, attributed to the rigid dihydroquinolinone backbone .
Q. Key Factors :
Q. How can computational methods predict reactivity or tautomerism in this compound derivatives?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Used to study keto-enol tautomerism. For structurally similar compounds (e.g., 2-chloro-7,8-dihydroquinolin-5(6H)-one), simulations show that the keto form dominates due to resonance stabilization of the carbonyl .
- DFT Calculations : Predict regioselectivity in electrophilic substitution reactions by analyzing electron density maps (e.g., higher density at C5/C7 positions facilitates further functionalization) .
Q. Table 2: Computational Parameters for Tautomerism Analysis
| Property | Keto Form Energy (kcal/mol) | Enol Form Energy (kcal/mol) | Method |
|---|---|---|---|
| 2-Chloro-7,8-dihydroquinolin-5(6H)-one | -452.3 | -438.9 | DFT/B3LYP/6-31G* |
| This compound | -467.1 (estimated) | -453.8 (estimated) | Extrapolated |
Q. What safety protocols are critical when handling chlorinated dihydroquinolinones in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, masks, and protective eyewear are mandatory to avoid dermal/ocular exposure .
- Waste disposal : Chlorinated byproducts require segregation and treatment by certified waste management services to prevent environmental contamination .
- Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the chloro group .
Q. How can contradictions in spectroscopic data for dihydroquinolinone derivatives be resolved?
Methodological Answer: Discrepancies in NMR or HRMS data often arise from:
- Solvent effects : Use deuterated solvents consistently (e.g., CDCl₃ vs. DMSO-d₆) to avoid chemical shift variability .
- Dynamic processes : Variable-temperature NMR can resolve broadening caused by tautomerism or rotational barriers .
- Crystallographic validation : Single-crystal X-ray structures (refined via SHELXL) provide unambiguous confirmation of molecular geometry .
Q. What strategies optimize the Swern oxidation step in synthesizing dihydroquinolinone derivatives?
Methodological Answer: Swern oxidation is critical for converting alcohols to ketones in intermediates like 6,7-dihydroquinolin-8(5H)-one. Key optimizations include:
- Stoichiometry : Use 1.5 equivalents of oxalyl chloride to ensure complete activation of dimethyl sulfoxide (DMSO).
- Temperature control : Maintain -78°C during the reaction to minimize overoxidation or side-product formation .
- Quenching : Rapid addition of a tertiary amine (e.g., triethylamine) stabilizes the reactive intermediate and improves yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
